molecular formula C18H21NO5S B4185682 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid

Cat. No.: B4185682
M. Wt: 363.4 g/mol
InChI Key: ZSAJGRBEXJEIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional aromatic substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

    Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl and glycine moieties. It may also serve as a model compound for studying the metabolism of sulfonyl glycine derivatives in living organisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The glycine moiety may also play a role in binding to receptors or transporters, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N-[(2-methoxyphenyl)sulfonyl]glycine
  • N-(3,5-dimethylphenyl)-N-[(2-methylphenyl)sulfonyl]glycine
  • N-(3,5-dimethylphenyl)-N-[(2-chlorophenyl)sulfonyl]glycine

Uniqueness

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents with the sulfonyl glycine structure provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-12-5-6-16(24-4)17(10-12)25(22,23)19(11-18(20)21)15-8-13(2)7-14(3)9-15/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAJGRBEXJEIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Reactant of Route 2
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Reactant of Route 3
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Reactant of Route 5
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Reactant of Route 6
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid

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